molecular formula C7H4FNO3S2 B2806073 6-Fluorosulfonyloxy-1,2-benzothiazole CAS No. 2411224-33-2

6-Fluorosulfonyloxy-1,2-benzothiazole

Cat. No. B2806073
CAS RN: 2411224-33-2
M. Wt: 233.23
InChI Key: ZQMXGDPBONQGTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as 6-Fluorosulfonyloxy-1,2-benzothiazole, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of 6-Fluorosulfonyloxy-1,2-benzothiazole consists of a benzothiazole ring with a fluorosulfonyloxy group attached. The molecule has a molecular weight of 233.23. The exact mass and monoisotopic mass are 232.96166350 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Fluorosulfonyloxy-1,2-benzothiazole include a molecular weight of 233.23. The compound has a topological polar surface area of 92.9, a heavy atom count of 14, and a rotatable bond count of 2 . The compound also exhibits fluorescence properties .

Safety and Hazards

The safety data sheet for similar compounds indicates that they can be toxic if swallowed or in contact with skin. They may also cause serious eye irritation and can be harmful to aquatic life .

Future Directions

Benzothiazole derivatives, including 6-Fluorosulfonyloxy-1,2-benzothiazole, continue to attract attention due to their potential activity against several infections . Future research may focus on the development of synthetic processes for these compounds, as well as exploring their potential as therapeutic agents .

properties

IUPAC Name

6-fluorosulfonyloxy-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3S2/c8-14(10,11)12-6-2-1-5-4-9-13-7(5)3-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMXGDPBONQGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OS(=O)(=O)F)SN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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